molecular formula C6H14O8 B14788396 2,3,4,5,6-Pentahydroxyhexanoic acid;hydrate

2,3,4,5,6-Pentahydroxyhexanoic acid;hydrate

Cat. No.: B14788396
M. Wt: 214.17 g/mol
InChI Key: KSJDOQFYNPUQDU-UHFFFAOYSA-N
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Description

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate, also known as D-gluconic acid, is a naturally occurring organic compound. It is a derivative of glucose and is commonly found in plants, fruits, and honey. This compound is known for its role in various biochemical processes and its applications in different industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate can be achieved through the oxidation of glucose. One common method involves the use of bromine water as an oxidizing agent. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization.

Industrial Production Methods

Industrially, (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is produced through the fermentation of glucose using specific strains of bacteria such as Gluconobacter oxydans. This method is preferred due to its efficiency and the high yield of the product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form gluconic acid.

    Reduction: It can be reduced to form sorbitol.

    Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Bromine water or nitric acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can be used for reduction.

    Esterification: Sulfuric acid is commonly used as a catalyst in esterification reactions.

Major Products Formed

    Oxidation: Gluconic acid.

    Reduction: Sorbitol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate has numerous applications in scientific research:

    Chemistry: It is used as a chelating agent and in the synthesis of various organic compounds.

    Biology: It plays a role in metabolic pathways and is used in studies related to carbohydrate metabolism.

    Medicine: It is used in the formulation of pharmaceuticals and as a diagnostic reagent.

    Industry: It is used in food and beverage industries as an additive and in cleaning products due to its chelating properties.

Mechanism of Action

The mechanism of action of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate involves its ability to chelate metal ions. This property allows it to act as a stabilizing agent in various biochemical processes. It also participates in redox reactions, contributing to its role in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Gluconic acid: Similar in structure but lacks the hydrate form.

    Sorbitol: A reduction product of (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate.

    Mannitol: Another sugar alcohol similar to sorbitol.

Uniqueness

(2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid hydrate is unique due to its multiple hydroxyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring chelation and stabilization.

Properties

IUPAC Name

2,3,4,5,6-pentahydroxyhexanoic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJDOQFYNPUQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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